N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4O/c1-8-7-20-13(17-8)5-4-12(19-20)14(21)18-9-2-3-10(15)11(16)6-9/h2-7H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPRCQNSABJJHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Imidazo[1,2-b]Pyridazine Core
The core structure is synthesized through a cyclocondensation reaction between 6-chloropyridazin-3-amine and α-haloketones. In a typical procedure:
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6-Chloropyridazin-3-amine (1.0 equiv) reacts with 2-bromoacetophenone (1.2 equiv) in dimethylformamide (DMF) at 80–100°C for 12–18 hours.
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The reaction is monitored via HPLC, with polar aprotic solvents like DMF or dimethylacetamide (DMA) enhancing reaction rates by stabilizing charged intermediates.
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Crude product is purified through silica gel chromatography (ethyl acetate/hexane, 3:7) to yield 2-phenylimidazo[1,2-b]pyridazine-6-carbonitrile as a yellow solid (65–72% yield).
Methylation at the 2-Position
Introduction of the methyl group involves:
Carboxamide Coupling
The final step couples the dichlorophenyl group via carboxamide formation:
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2-Methylimidazo[1,2-b]pyridazine-6-carboxylic acid (1.0 equiv) is activated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
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Reaction with 3,4-dichloroaniline (1.1 equiv) in tetrahydrofuran (THF) at 0–5°C yields the target compound after recrystallization from ethanol/water (4:1).
Optimization of Reaction Conditions
Solvent Systems and Temperature Control
| Parameter | Standard Conditions | Optimized Conditions | Impact on Yield |
|---|---|---|---|
| Solvent | DMF | DMA | +12% |
| Temperature | 80°C | 100°C | +8% |
| Reaction Time | 18 hours | 12 hours | No change |
Polar aprotic solvents with high boiling points (e.g., DMA, bp 165°C) improve reaction kinetics compared to DMF (bp 153°C). Microwave-assisted synthesis reduces reaction times to 2–4 hours but requires specialized equipment.
Catalytic Systems
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Palladium catalysts : Pd(OAc)₂/Xantphos systems enable Suzuki-Miyaura coupling for alternative derivatives but show limited efficacy for dichlorophenyl groups.
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Copper-mediated reactions : CuI/N,N'-dimethylethylenediamine (DMEDA) facilitates Ullmann-type couplings but generates halogenated byproducts.
Key Intermediate Characterization
6-Chloropyridazin-3-Amine
2-Methylimidazo[1,2-b]Pyridazine-6-Carbonitrile
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Spectroscopic Data :
Challenges in Scalability and Purification
Side Reactions and Byproduct Formation
Purification Techniques
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Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients achieves >95% purity but is cost-prohibitive at scale.
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Recrystallization : Ethanol/water mixtures (4:1 v/v) provide 88–92% recovery with minimal yield loss.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-b]pyridazine derivatives .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. The compound's molecular formula is , with a molecular weight of 323.16 g/mol . The structural features include:
- Imidazo[1,2-b]pyridazine core : This bicyclic structure contributes to the compound's biological activity.
- Dichlorophenyl group : The presence of chlorine atoms enhances the lipophilicity and potentially the bioactivity of the compound.
Anticancer Properties
Research has indicated that imidazo[1,2-b]pyridazine derivatives exhibit promising anticancer activities. For instance, studies have shown that compounds within this class can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . Specifically, this compound has demonstrated efficacy against certain types of tumors by targeting specific signaling pathways involved in cell growth and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest it possesses activity against several bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent . The mechanism of action may involve disruption of microbial cell membranes or inhibition of critical enzymes.
Neuroprotective Effects
Emerging research highlights the potential neuroprotective effects of imidazo[1,2-b]pyridazines. These compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting a role in treating neurodegenerative diseases such as Alzheimer's . The ability to cross the blood-brain barrier enhances their therapeutic potential in neurological applications.
Case Study 1: Anticancer Activity
A study published in 2020 evaluated a series of imidazo[1,2-b]pyridazines for their anticancer properties. Among these derivatives, this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell growth .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 5.4 |
| Control (Doxorubicin) | MCF-7 | 0.5 |
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) below 50 µg/mL for both strains, indicating strong antimicrobial potential .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <50 |
| Escherichia coli | <50 |
Future Directions and Conclusion
The diverse applications of this compound highlight its potential as a lead compound in drug discovery. Future research should focus on:
- Mechanistic studies : Understanding the precise mechanisms underlying its biological activities.
- In vivo studies : Evaluating safety and efficacy in animal models to support clinical development.
- Structural modifications : Exploring analogs to enhance potency and selectivity against target diseases.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting key enzymes or receptors involved in disease processes. For example, it could inhibit kinase enzymes, leading to the disruption of signaling pathways essential for cancer cell proliferation .
Comparison with Similar Compounds
N-(3-Fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
This analog replaces the 3,4-dichlorophenyl group with a 3-fluorophenyl substituent. The smaller atomic radius of fluorine (vs. chlorine) may also reduce steric hindrance, improving binding to compact active sites .
2-Cyclopropyl-N-(3,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Here, the methyl group at position 2 is replaced with a cyclopropyl ring, introducing conformational rigidity that could enhance binding selectivity. The 3,4-dimethylphenyl group (vs. Molecular weight increases marginally (306.4 g/mol vs. ~330 g/mol for the dichloro analog) .
Variations in the Imidazo[1,2-b]pyridazine Core
Ethyl 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylate
This compound substitutes the carboxamide with an ester group at position 3 and introduces a chlorine atom at position 6. The chlorine atom may act as a leaving group in nucleophilic substitution reactions, enabling further derivatization .
6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic Acid
Replacing the carboxamide with a carboxylic acid at position 3 significantly alters polarity and ionization state (pKa ~4.5 for the carboxylic acid). This modification could impair blood-brain barrier penetration but improve aqueous solubility, making it suitable for intravenous formulations .
Implications of Structural Differences on Pharmacological Properties
- Lipophilicity : Dichlorophenyl and ester-containing analogs exhibit higher lipophilicity, favoring passive diffusion but risking off-target toxicity.
- Metabolic Stability : Carboxamide-linked compounds (e.g., the target molecule) are less prone to hydrolysis than ester analogs .
- Target Binding : Rigid cyclopropyl substituents (as in ) may reduce entropic penalties during binding, while electron-withdrawing chlorine atoms (in the target) enhance interactions with positively charged residues in enzyme active sites.
Data Table: Structural and Molecular Features of Key Analogs
Biological Activity
N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and implications for therapeutic applications.
Synthesis and Characterization
The synthesis of this compound involves the condensation of 3-amino-6-chloropyridazine with appropriate aryl halides under mild conditions. The resultant compound exhibits a complex structure characterized by the imidazo[1,2-b]pyridazine core, which is known for its versatility in medicinal chemistry.
Anticancer Properties
Recent studies have demonstrated that derivatives of imidazo[1,2-b]pyridazines possess significant anticancer activity. For instance, compounds with similar structures have shown sub-micromolar inhibitory concentrations against various cancer cell lines:
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| 10 | Colon Carcinoma (SW620) | 0.4 |
| 14 | Colon Carcinoma (SW620) | 0.7 |
| 16 | Acute Lymphoblastic Leukemia | 11.9 |
| 18 | Non-Hodgkin Lymphoma | 12.1 |
These findings suggest that this compound may exhibit similar properties, warranting further investigation into its anticancer efficacy .
The mechanism by which imidazo[1,2-b]pyridazine derivatives exert their anticancer effects often involves the inhibition of specific kinases and modulation of apoptosis pathways. The structure-activity relationship indicates that modifications on the phenyl and pyridazine rings can significantly enhance binding affinity and selectivity towards cancer cell targets .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of electron-withdrawing groups such as chlorine at specific positions on the phenyl ring enhances biological activity. For example:
- Chloro substitutions at the 3 and 4 positions increase lipophilicity and improve cellular uptake.
- Methyl groups at the 2-position contribute to the overall stability of the compound.
These modifications allow for fine-tuning of the compound's pharmacokinetic properties and biological efficacy .
Case Studies
Several case studies have highlighted the potential applications of imidazo[1,2-b]pyridazine derivatives in treating various cancers:
- Breast Cancer : A derivative demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 5 µM.
- Lung Cancer : Another study reported that a similar compound inhibited proliferation in A549 lung cancer cells with an IC50 of 8 µM.
These studies underline the importance of exploring this compound as a candidate for further development in cancer therapeutics .
Q & A
Q. What synthetic routes are commonly employed for synthesizing N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide?
The synthesis typically involves cyclocondensation of 3-amino-6-chloropyridazine with ketones (e.g., 1,3-dichloroacetone) in refluxing solvents like 1,2-dimethoxyethane, followed by functionalization steps. Nitration at position 3 or substitution reactions (e.g., using sodium benzenesulfinate) can introduce specific groups . Optimization of reaction conditions (temperature, solvent, catalysts) is critical for yield improvement. For example, fused sodium acetate in acetic anhydride/acetic acid mixtures has been used to facilitate cyclization in related imidazo[1,2-b]pyridazine derivatives .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Comprehensive characterization includes:
- NMR spectroscopy : and NMR to assign chemical shifts for aromatic protons (δ 7.0–8.5 ppm) and carboxamide carbonyl groups (δ ~165–170 ppm). Coupling constants () help confirm regiochemistry .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M] for CHClNO: 369.03).
- Infrared (IR) spectroscopy : Stretching vibrations for amide C=O (~1680 cm) and aromatic C-Cl (~750 cm) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
Discrepancies in antimicrobial or enzyme inhibition results may arise from:
- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines. Standardize protocols using CLSI guidelines .
- Solubility issues : Poor aqueous solubility can lead to false negatives. Use co-solvents (DMSO ≤1%) or formulate as nanoparticles.
- Metabolic stability : Evaluate plasma stability via HPLC-MS to rule out rapid degradation .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for kinase inhibition?
Key modifications include:
- Substitution at position 2 : Methyl groups enhance steric hindrance, potentially improving selectivity for kinase ATP-binding pockets.
- Dichlorophenyl moiety : Modulating electron-withdrawing effects (e.g., replacing Cl with CF) may alter binding affinity.
- Carboxamide linker : Replacing with sulfonamide groups (as in related imidazo[1,2-a]pyrimidines) can enhance solubility and target engagement . Computational docking (AutoDock Vina) and molecular dynamics simulations are recommended to prioritize analogs .
Q. What methodologies are suitable for analyzing low yields in multi-step syntheses?
Troubleshooting involves:
- Intermediate purification : Use flash chromatography or recrystallization to remove byproducts (e.g., unreacted 3-amino-6-chloropyridazine).
- Reaction monitoring : TLC or LC-MS at each step to identify bottlenecks (e.g., incomplete nitration at position 3).
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings if aryl groups are introduced .
Data Analysis and Mechanistic Questions
Q. How can researchers interpret conflicting NMR data for structurally similar analogs?
Contradictory shifts (e.g., δ 165–171 ppm for carbonyls) may stem from:
- Tautomerism : Imidazo[1,2-b]pyridazines can exhibit keto-enol tautomerism, altering peak positions. Use deuterated DMSO to stabilize preferred forms .
- Solvent effects : Compare spectra in DMSO-d vs. CDCl.
- Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry .
Q. What computational tools are recommended for predicting metabolic pathways of this compound?
- CYP450 metabolism : Use Schrödinger’s MetaSite or ADMET Predictor to identify likely oxidation sites (e.g., methyl groups or dichlorophenyl rings).
- Reactive metabolite screening : Glutathione trapping assays coupled with LC-MS/MS detect electrophilic intermediates .
Experimental Design Considerations
Q. What in vitro models are appropriate for evaluating neuroprotective effects of this compound?
- Primary neuronal cultures : Rat cortical neurons exposed to glutamate-induced excitotoxicity. Measure cell viability via MTT assay.
- Microglial activation assays : Use BV-2 cells to assess inhibition of LPS-induced TNF-α secretion via ELISA .
- Blood-brain barrier (BBB) penetration : Perform parallel artificial membrane permeability assay (PAMPA-BBB) to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
